2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
Description
2-Phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- Central phenyl ring: Substituted at the para position with a carbamoyl methyl group, enhancing hydrophilicity and hydrogen-bonding capacity.
- Thiophen-2-ylmethyl carbamoyl group: Introduces sulfur-containing heterocyclic properties, which may influence electronic characteristics and biological activity .
This compound’s synthesis likely involves multi-step reactions, including acetylation of aniline derivatives (as seen in ) and coupling of thiophene-containing substituents .
Properties
IUPAC Name |
2-[4-[(2-phenoxyacetyl)amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(22-14-19-7-4-12-27-19)13-16-8-10-17(11-9-16)23-21(25)15-26-18-5-2-1-3-6-18/h1-12H,13-15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKSICWEBRUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction involving phenol and an appropriate halide.
Introduction of the Thiophene Ring: The thiophene ring can be incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carbamoyl Intermediate: The carbamoyl group can be introduced through a reaction between an amine and an isocyanate.
Final Coupling: The final step involves coupling the phenoxy intermediate with the thiophene-carbamoyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-N-C=O) is susceptible to hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis :
Basic Hydrolysis :
This reactivity is critical for prodrug activation or metabolite formation in biological systems .
Nucleophilic Substitution at the Phenoxy Group
The phenoxy moiety may undergo substitution reactions with nucleophiles (e.g., amines, thiols) under catalytic or thermal conditions. For instance:
Such reactions are leveraged in derivatization for structure-activity relationship (SAR) studies.
Thiophene Ring Functionalization
The thiophene ring can participate in electrophilic aromatic substitution (e.g., sulfonation, halogenation) or undergo oxidation to form sulfoxides/sulfones. For example:
Sulfonation :
Oxidation :
These modifications alter electronic properties and bioactivity .
Amide Bond Formation/Modification
The carbamoyl group (-NH-C=O) can react with alkylating agents or acyl chlorides to form secondary amides or ureas. For example:
Alkylation :
Urea Formation :
Such reactions are pivotal in medicinal chemistry for optimizing pharmacokinetic profiles .
Oxidative Degradation Pathways
Under oxidative stress (e.g., presence of peroxides), the compound may degrade via:
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown its effectiveness against various bacterial strains, making it a candidate for further pharmacological evaluation in the development of new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
There is growing interest in the anticancer potential of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide. Early investigations suggest it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. Further studies are needed to elucidate its specific targets within cancer cells, potentially involving interactions with enzymes or receptors involved in tumor growth.
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for various applications in materials science . Its potential use as a building block for organic semiconductors or as a ligand in coordination chemistry is being explored. The thiophene moiety lends itself to electronic applications due to its conductive properties, which can be harnessed in organic electronic devices.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs from the provided evidence:
Structural and Functional Analysis
Phenoxy vs. Nitrophenoxy Groups: The target compound’s phenoxy group is less electron-withdrawing compared to the nitro-substituted analog in . This difference may influence binding affinity in biological systems (e.g., enzyme inhibition) . Nitro groups often enhance stability but may reduce metabolic tolerance due to redox activity.
Thiophene vs. Pyridine/Furan Substituents :
Biological Activity
2-Phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a phenoxy group, a thiophene ring, and an acetamide moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is . The structure features functional groups that are crucial for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The thiophene ring may enhance the compound's lipophilicity, facilitating better membrane penetration and receptor binding. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiophene rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7 | 9 |
| S. epidermidis | 6 | 7 |
This table illustrates the effectiveness of certain derivatives in inhibiting bacterial growth, suggesting that modifications to the thiophene moiety can enhance antimicrobial potency .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds with thiophene and phenoxy groups exhibit cytotoxic effects on various cancer cell lines. For example, thiazole-bearing molecules have demonstrated significant anti-Bcl-2 activity, which is crucial in cancer cell survival pathways .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of derivatives similar to this compound on Jurkat T cells and HT29 colon cancer cells. Compounds exhibited IC50 values less than those of standard drugs like doxorubicin, indicating higher efficacy in certain cases .
- Receptor Binding Studies : Investigations into receptor interactions revealed that modifications in the phenoxy group significantly influenced binding affinity and selectivity towards specific targets, enhancing therapeutic profiles for conditions such as inflammation and pain management .
Q & A
Q. What are the optimized synthetic routes for 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide, and how can green chemistry principles be applied?
- Methodological Answer : The synthesis of structurally analogous acetamides (e.g., spiro-thiadiazole derivatives) involves nucleophilic attacks at carbonyl groups, cyclization, and solvent optimization. For the target compound, a multi-step approach is recommended:
- Step 1 : React 2-chloro-N-(4-substituted phenyl)acetamide with thiophen-2-ylmethylamine to form the carbamoyl intermediate.
- Step 2 : Introduce the phenoxy group via nucleophilic substitution under mild conditions (e.g., ethanol at room temperature to minimize side reactions) .
- Green Chemistry : Replace traditional solvents with ethanol or water, and use catalytic methods to reduce waste. Monitor reaction progress via TLC or HPLC to optimize yield (~60–75% expected).
Q. Which spectroscopic techniques are critical for validating the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use a combination of FT-IR , 1H/13C-NMR , and DEPT-135 to confirm functional groups and stereochemistry:
- FT-IR : Look for C=O (amide I band at ~1650–1700 cm⁻¹), N–H (amide II at ~1550 cm⁻¹), and aromatic C–H (~3030–3070 cm⁻¹). The absence of C=S (1280–1160 cm⁻¹) confirms cyclization .
- 1H-NMR : Signals at δ 9.00–10.50 ppm (amide NH), δ 7.20–8.30 ppm (aromatic protons), and δ 3.70–4.60 ppm (CH2 adjacent to carbonyl) are diagnostic .
- 13C-NMR/DEPT-135 : Spiro carbons appear at ~79–81 ppm, while CH2 groups in cyclic structures are identified via negative signals in DEPT-135 .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., cyclization or nucleophilic attacks) be experimentally validated for this compound’s synthesis?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) , trapping experiments , and computational modeling :
- KIE : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps (e.g., nucleophilic attack vs. cyclization).
- Trapping Intermediates : Add thiourea or other nucleophiles to isolate intermediates during synthesis .
- DFT Calculations : Model transition states using software like Gaussian or ORCA to predict activation energies for key steps (e.g., thiophene ring participation) .
Q. What computational strategies are recommended to predict the binding affinity of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use molecular docking (Glide XP, AutoDock) and MD simulations :
- Docking : Prepare the ligand (AM1-BCC charges) and protein (PDB structure). Apply the Glide XP scoring function, which accounts for hydrophobic enclosure and hydrogen-bond networks .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD, RMSF, and binding free energy (MM/PBSA).
- Contradiction Handling : If experimental IC50 contradicts docking scores, re-evaluate protonation states or solvation effects.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing IR peaks)?
- Methodological Answer : Address discrepancies via:
- 2D NMR (HSQC, HMBC) : Correlate ambiguous protons with carbon signals (e.g., distinguish overlapping aromatic peaks) .
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of amide groups) causing signal broadening.
- Isotopic Labeling : Synthesize 13C-labeled intermediates to trace carbon connectivity in complex regions .
Q. What structure-activity relationship (SAR) strategies can enhance the biological activity of this compound?
- Methodological Answer : Focus on modifying the thiophene , phenoxy , and carbamoyl moieties:
- Thiophene Substitution : Replace the thiophen-2-yl group with furan or pyridine to modulate electron density and binding interactions.
- Phenoxy Optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to improve metabolic stability.
- Carbamoyl Linker : Shorten or lengthen the methylene spacer to adjust conformational flexibility.
Validate SAR via in vitro assays (e.g., enzyme inhibition) and correlate with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
